

Application Notes and Protocols for Evenamide in Rodent Models of Psychosis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **evenamide**, a novel glutamate modulator, in preclinical rodent models of psychosis. The following sections detail the mechanism of action, dosage information, and experimental protocols for key models used to assess the antipsychotic-like properties of this compound.

Mechanism of Action

Evenamide is a selective voltage-gated sodium channel (VGSC) blocker.[1][2] In pathological states characterized by neuronal hyperexcitability, such as those hypothesized to underlie psychosis, **evenamide** selectively inhibits hyperactive neurons.[3] This action normalizes the excessive release of the excitatory neurotransmitter glutamate, a key feature implicated in the pathophysiology of schizophrenia, without affecting basal glutamate levels.[1][2] Unlike traditional antipsychotics that primarily target dopamine D2 receptors, **evenamide**'s unique mechanism of action via glutamate modulation offers a novel therapeutic strategy for addressing positive, negative, and cognitive symptoms of schizophrenia.[3]





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Caption: Evenamide's mechanism of action in modulating glutamate release.

Quantitative Data Summary

The following tables summarize the effective dosages of **evenamide** in various rodent models of psychosis.

Table 1: Evenamide Dosage in Pharmacologically-Induced Psychosis Models

Animal Model	Behavioral Assay	Species	Route of Administrat ion	Effective Dose Range	Reference
Ketamine- Induced	Prepulse Inhibition (PPI) Deficit	Rat	Oral (PO)	1.25 - 15 mg/kg	[4]
Phencyclidine (PCP)- Induced	Social Interaction Deficit	Rat	Oral (PO)	1 - 20 mg/kg	[5]
Amphetamine -Induced	Hyperactivity	Rat	-	Efficacy demonstrated , specific dose- response not detailed in reviewed literature.	[6]

Table 2: Evenamide Dosage in a Neurodevelopmental Psychosis Model



Animal Model	Behavioral/ Neurophysi ological Endpoints	Species	Route of Administrat ion	Effective Dose	Reference
Methylazoxy methanol Acetate (MAM)	Reversal of hyperdopami nergic state, social deficits, recognition memory impairment	Rat	Intraperitonea I (i.p.)	3 mg/kg	
Reversal of hyperdopami nergic state	Rat	Local injection into ventral hippocampus (vHipp)	1 μΜ		

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate study replication and further research.

Ketamine-Induced Prepulse Inhibition (PPI) Deficit Model

This model is used to assess sensorimotor gating, a process that is deficient in individuals with schizophrenia.

Protocol:

- Animals: Adult male Sprague-Dawley rats.
- Housing: Group-housed with ad libitum access to food and water on a 12-hour light/dark cycle. Acclimatize animals to the facility for at least one week before testing.

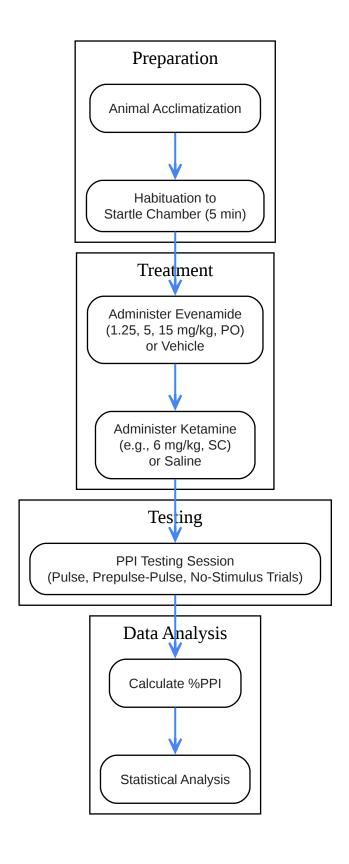


 Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.

Procedure:

- Habituation: Place the rat in the startle chamber and allow a 5-minute habituation period with background white noise.
- Drug Administration:
 - Administer **evenamide** orally (1.25, 5, or 15 mg/kg) or vehicle.
 - After a specified pretreatment time, administer ketamine (e.g., 6 mg/kg, subcutaneous)
 or saline.[4]
- Testing Session: The session consists of multiple trial types presented in a pseudorandom order:
 - Pulse alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) to elicit a startle response.
 - Prepulse-pulse trials: A non-startling acoustic stimulus (prepulse, e.g., 75-85 dB)
 presented shortly before the startling pulse.
 - No-stimulus trials: Background noise only, to measure baseline movement.
- Data Analysis: Calculate PPI as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [(startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)] x 100.





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Caption: Experimental workflow for the ketamine-induced PPI deficit model.



Phencyclidine (PCP)-Induced Social Interaction Deficit Model

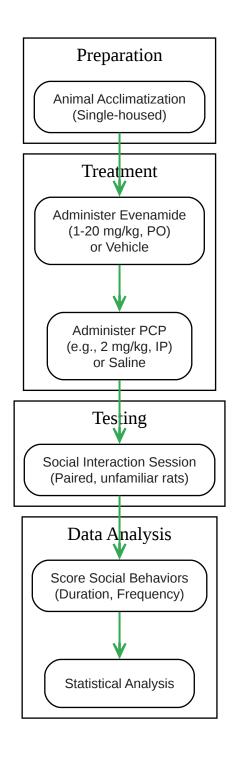
This model assesses negative symptom-like behaviors, specifically social withdrawal.

Protocol:

- Animals: Adult male Sprague-Dawley rats.
- Housing: Single-housed for a period before testing to increase social motivation. Maintain on a 12-hour light/dark cycle with ad libitum access to food and water.
- Apparatus: A dimly lit, open-field arena.
- Procedure:
 - Drug Administration:
 - Administer evenamide orally (1, 2.5, 5, 10, or 20 mg/kg) or vehicle.[5]
 - After a specified pretreatment time, administer PCP (e.g., 2 mg/kg, intraperitoneal) or saline.
 - Testing Session:
 - Place two unfamiliar rats (that have received the same treatment) in the arena.
 - Record the session for a set duration (e.g., 10-15 minutes).
 - Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the duration and frequency of social behaviors, which may include:
 - Sniffing
 - Following
 - Grooming



- Tumbling
- Data Analysis: Compare the total time spent in social interaction between the different treatment groups.



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Caption: Experimental workflow for the PCP-induced social interaction deficit model.

Methylazoxymethanol Acetate (MAM) Neurodevelopmental Model

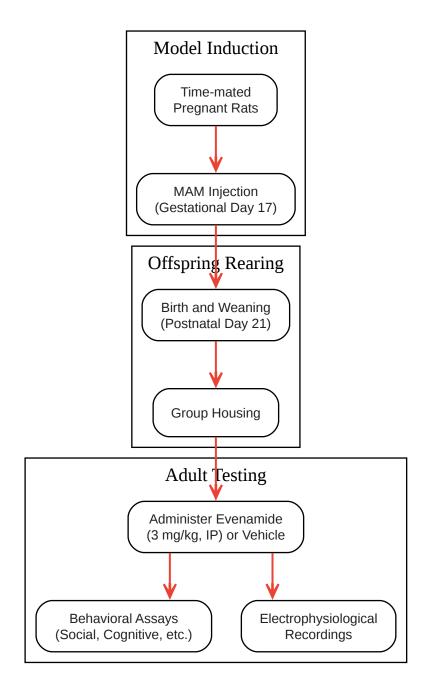
This model recapitulates neurodevelopmental abnormalities observed in schizophrenia.

Protocol:

- Breeding: Time-mated pregnant Sprague-Dawley rats.
- MAM Administration:
 - On gestational day 17, administer a single intraperitoneal injection of MAM (e.g., 22 mg/kg) or saline vehicle to the pregnant dams.
 - Safety Precaution: MAM is a potent toxin and should be handled with appropriate personal protective equipment.
- Offspring Rearing:
 - Allow the dams to give birth naturally.
 - Wean the offspring at postnatal day 21.
 - House the offspring in same-sex groups.
- Behavioral/Neurophysiological Testing:
 - Conduct testing in adulthood (e.g., after postnatal day 60).
 - Evenamide Administration: Administer evenamide (3 mg/kg, i.p.) or vehicle prior to testing.
 - Behavioral Assays:
 - Social Interaction: As described in the PCP model.



- Novel Object Recognition: To assess cognitive function.
- Amphetamine-Induced Hyperlocomotion: To assess dopamine system sensitization.
- Electrophysiology: In vivo recordings of neuronal activity in brain regions such as the ventral tegmental area (VTA) and hippocampus.



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Caption: Experimental workflow for the MAM neurodevelopmental model.

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